molecular formula C6H4BrNO2 B128438 1-Bromo-4-nitrobenzene CAS No. 586-78-7

1-Bromo-4-nitrobenzene

Cat. No. B128438
CAS RN: 586-78-7
M. Wt: 202.01 g/mol
InChI Key: ZDFBKZUDCQQKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-nitrobenzene is a compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, which significantly influences its electronic and chemical properties.

Synthesis Analysis

The synthesis of 1-bromo-4-nitrobenzene can be achieved through the nitration of bromobenzene in water, yielding a product with high purity and a yield reaching 94.8% . Additionally, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in a room-temperature ionic liquid has been demonstrated as a facile route for the formation of arylzinc compounds . This method provides a proof-of-concept for the functionalization of arylzinc species.

Molecular Structure Analysis

The molecular structure of 1-bromo-4-nitrobenzene is influenced by the presence of electron-withdrawing groups, which can affect the electronic structure when grafted onto surfaces. For instance, when grafted onto Si(111) surfaces, the molecular orbital density of states is modified due to molecule-molecule and molecule-substrate interactions .

Chemical Reactions Analysis

1-Bromo-4-nitrobenzene participates in various chemical reactions. It can undergo a carbene-catalyzed reductive 1,4-addition to nitroalkenes, proceeding via a single-electron-transfer process that generates radicals as key intermediates . The radical anions of 1-bromo-4-nitrobenzene are also shown to be reactive in room temperature ionic liquids, displaying a DISP type mechanism and leading to the formation of nitrobenzene radical anion and bromide ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-4-nitrobenzene are characterized by its reactivity and interaction with other substances. The radical anions formed from 1-bromo-4-nitrobenzene are stabilized in ionic liquids, which promotes their reactivity . The electronic properties of derivatives of 1-bromo-4-nitrobenzene, such as dibenzopentalenes synthesized from related bromo-ethynylbenzenes, are consistent with theoretical calculations and exhibit amphoteric redox properties .

Scientific Research Applications

Synthesis Applications

  • Intermediates in Pharmaceutical Synthesis

    1-Bromo-4-nitrobenzene is used as an intermediate in the synthesis of pharmaceuticals. For instance, it is involved in the preparation of dofetilide, a medication for treating arrhythmia, through the Williamson Reaction (Zhai Guang-xin, 2006).

  • Ultrasound-Assisted Synthesis

    The compound plays a role in the ultrasound-assisted synthesis of 1-butoxy-4-nitrobenzene, facilitated by a phase-transfer catalyst. This demonstrates the application of 1-Bromo-4-nitrobenzene in advanced synthetic techniques (K. Harikumar & V. Rajendran, 2014).

Chemical Reactivity Studies

  • Reactivity in Ionic Liquids: Studies have shown that the radical anions of 1-Bromo-4-nitrobenzene exhibit unique reactivity in ionic liquids, which is different from their behavior in conventional solvents. This finding is crucial for understanding and exploiting the reactivity of this compound in various solvent environments (S. Ernst et al., 2013).

Applications in Material Science

  • Polymer Solar Cells: 1-Bromo-4-nitrobenzene has been used in polymer solar cells. The addition of this compound to the active layer of solar cells can significantly improve their performance, demonstrating its potential in the field of renewable energy and material sciences (G. Fu et al., 2015).

Electrosynthesis and Electrochemistry

  • Electrochemical Reduction

    Research has explored the electrochemical reduction of 1-Bromo-4-nitrobenzene, which is a process critical for understanding its behavior in electrochemical systems and potential applications in electrosynthesis (R. Compton & R. Dryfe, 1994).

  • Formation of Arylzinc Compounds

    The electrochemical reduction of 1-Bromo-4-nitrobenzene in ionic liquids at zinc electrodes demonstrates a method to form functionalized arylzinc compounds, which is an important process in organometallic chemistry (S. Ernst et al., 2014).

  • Voltammetry Studies

    Voltammetry and electron paramagnetic resonance studies of 1-Bromo-4-nitrobenzene provide insights into its electronic properties and reactivity, crucial for applications in analytical chemistry and material characterization (Toyokichi. Kitagawa et al., 1963).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

1-Bromo-4-nitrobenzene is commonly used in chemical synthesis . Its reactivity in room temperature ionic liquid opens up new possibilities for its use in various chemical reactions .

properties

IUPAC Name

1-bromo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFBKZUDCQQKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060415
Record name 1-Bromo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream colored or brown powder; [Alfa Aesar MSDS]
Record name 1-Bromo-4-nitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9668
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00989 [mmHg]
Record name 1-Bromo-4-nitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9668
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1-Bromo-4-nitrobenzene

CAS RN

586-78-7
Record name 1-Bromo-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-4-nitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-bromo-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Bromo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromonitrobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2D6WLV889
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The bromobenzene may then be converted to phenols by a reaction with a sodium hydroxide solution, similar to the hydrolysis of chlorobenzene, with NaOH under pressure. In addition, bromobenzene may be reacted with nitric acid to form p-nitro-bromobenzene, which can then be converted after several other chemical processing steps to p-methoxyphenol. Other chemicals may be produced using bromobenzene as a raw starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-nitrobenzene
Reactant of Route 2
1-Bromo-4-nitrobenzene
Reactant of Route 3
1-Bromo-4-nitrobenzene
Reactant of Route 4
1-Bromo-4-nitrobenzene
Reactant of Route 5
1-Bromo-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-nitrobenzene

Citations

For This Compound
1,330
Citations
R Fan, Z Huai, Y Sun, X Li, G Fu, S Huang… - Journal of Materials …, 2017 - pubs.rsc.org
… As a non-solvent, 1-bromo-4-nitrobenzene is added to the … In this study, the third component (1-bromo-4-nitrobenzene) … Doping with different proportions of 1-bromo-4-nitrobenzene …
Number of citations: 24 pubs.rsc.org
G Shakila, H Saleem… - World Scientific News, 2017 - bibliotekanauki.pl
… The FT-IR and FT-Raman spectra of 1-bromo-4-nitrobenzene (1B4NB) have been recorded in the range 400-4000 cm-1 and 100-4000 cm-1 respectively. Also the NMR and UV-VIS …
Number of citations: 37 bibliotekanauki.pl
S Seshadri, R Sangeetha, R MP… - … Research Journal of …, 2016 - academia.edu
… Abstract - This work presents the solid phase FTIR and FT-Raman spectra of 1-Bromo-4-Nitrobenzene (1B4NB) were recorded in the regions 4000-400 cm-1 and 3500-50 cm-1, …
Number of citations: 4 www.academia.edu
S Ernst, SE Norman, C Hardacre… - Physical Chemistry …, 2014 - pubs.rsc.org
The electrochemical reduction of 1-bromo-4-nitrobenzene (p-BrC6H4NO2) at zinc microelectrodes in the [C4mPyrr][NTf2] ionic liquid was investigated via cyclic voltammetry. The …
Number of citations: 12 pubs.rsc.org
S Ernst, KR Ward, SE Norman, C Hardacre… - Physical Chemistry …, 2013 - pubs.rsc.org
Radical anions of 1-bromo-4-nitrobenzene (p-BrC6H4NO2) are shown to be reactive in the room temperature ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide…
Number of citations: 12 pubs.rsc.org
SP Yang, L Wei, TN Wang, BY Liu - Materials Science Forum, 2016 - Trans Tech Publ
… efficiency and external quantum efficiency of 1-Bromo-4-Nitrobenzene, this paper carried on the a series of studies, respectively added 1-Bromo-4-Nitrobenzene with the mass ratio of …
Number of citations: 2 www.scientific.net
PA Bland‐Ward, A Pitcher… - Pharmacy and …, 1995 - Wiley Online Library
… Mononitrobenzene, monochlorobenzene and 1,4-dichIorobenzene were weak inhibitors of the neuronal isoform whilst 1-iodo 4-nitrobenzene and 1 -bromo 4-nitrobenzene exhibited …
Number of citations: 2 onlinelibrary.wiley.com
P Beltrame, P Carniti, A Lai… - Organic Magnetic …, 1975 - Wiley Online Library
… Abstract-Proton NMR spectra were recorded and analysed for 1 -bromo-4-nitrobenzene, 2-bromo-5-nitrotoluene, 3-bromo-6-nitrotoluene and 2-bromo-5-nitro-p-xylene, as well as for the …
G Fu, T Wang, J Cai, J Shi, Z Luo, G Li, X Li, Z Zhang… - Organic …, 2015 - Elsevier
A fluorescent inhibitor, 1-Bromo-4-Nitrobenzene (1-Br-4-NB, C 6 H 4 BrNO 2 ), is introduced to poly(3-hexylthiophene) (P3HT)/[6,6]-phenyl-C 61 -butyric acid methyl ester (PCBM) active …
Number of citations: 6 www.sciencedirect.com
AA Fauzi, NAA Rahman, NR Said - Malaysian Journal of …, 2023 - mjas.analis.com.my
… acid and four different aryl bromides (1-bromo-4nitrobenzene, 4-bromoanisole, 4-… in the reaction between phenylboronic acid and 1-bromo-4-nitrobenzene using 0.5% mmol …
Number of citations: 0 mjas.analis.com.my

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.